![molecular formula C18H18F3N5OS B2912122 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034554-79-3](/img/structure/B2912122.png)
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5OS and its molecular weight is 409.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
The btz motif has been researched for photocatalytic applications , suggesting that it may influence pathways related to light absorption and energy transfer.
Result of Action
The compound’s potential use as a visible-light organophotocatalyst suggests that it may have effects related to light absorption and energy transfer at the molecular level.
Action Environment
The compound’s potential use in photovoltaics and as a fluorescent sensor suggests that light conditions may play a significant role in its action.
Biological Activity
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034554-79-3 |
Molecular Formula | C18H18F3N5OS |
Molecular Weight | 409.4 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the preparation of key intermediates such as 3-(trifluoromethyl)-1H-pyrazole. The general synthetic route includes:
- Preparation of 3-(trifluoromethyl)-1H-pyrazole : Achieved through the reaction of hydrazine with 3-(trifluoromethyl)acrylonitrile under acidic conditions.
- Formation of the final compound : Involves coupling reactions with cyclopentyl and subsequent modifications to introduce the benzo[c][1,2,5]thiadiazole moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit various pathogens, including fungi and bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value comparable to established antifungal agents like ketoconazole .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism may involve:
- Enzyme Inhibition : The compound may bind to cyclooxygenase (COX) enzymes or lipoxygenases, reducing the production of pro-inflammatory mediators.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Screening against various cancer cell lines revealed promising results:
- Cell Viability Assays : The compound significantly reduced cell viability in several cancer types, indicating its potential as a therapeutic agent in oncology .
Case Studies
Several studies have focused on the biological effects of this compound:
- Study on Antifungal Activity : A study assessed its efficacy against Fusarium oxysporum, reporting an EC50 value of 6 to 9 μg/mL, suggesting high antifungal potency .
- Investigation in Cancer Therapy : Another research project identified this compound as a novel anticancer agent through a drug library screening on multicellular spheroids, demonstrating its effectiveness in reducing tumor growth .
Properties
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5OS/c19-18(20,21)16-7-8-25(22-16)9-10-26(13-3-1-2-4-13)17(27)12-5-6-14-15(11-12)24-28-23-14/h5-8,11,13H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBYYIBMNLLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.